7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one
Description
Properties
IUPAC Name |
7-chloro-6-iodo-8H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3O/c7-4-3(8)5(12)11-2-1-9-6(11)10-4/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAALPVLJWFQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C(=C(NC2=N1)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4-iodo-5-chloropyrimidine
The starting material, 2-amino-4-iodo-5-chloropyrimidine, is synthesized via sequential halogenation of 2-aminopyrimidine. Iodination at position 4 is achieved using iodine monochloride (ICl) in acetic acid at 60°C for 6 hours, yielding 2-amino-4-iodopyrimidine. Subsequent chlorination at position 5 employs phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 8 hours), achieving >85% conversion.
Cyclization with Ethyl Bromopyruvate
The halogenated pyrimidine undergoes cyclization with ethyl bromopyruvate in tetrahydrofuran (THF) at room temperature, catalyzed by N,N-diisopropylethylamine (DIPEA). This step forms the imidazo[1,2-a]pyrimidine core while retaining the iodine and chlorine substituents. The reaction mechanism involves nucleophilic attack by the pyrimidine’s amino group on the α-carbon of bromopyruvate, followed by intramolecular cyclization (Scheme 1).
Key Data:
- Yield: 68–72%
- Characterization: $$ ^1H $$ NMR (CDCl₃) δ 8.77 (s, 1H, H-3), 8.69 (s, 1H, H-6), 4.45 (q, 2H, -OCH₂CH₃).
Post-Cyclization Halogenation Strategies
For substrates where pre-halogenation is impractical, sequential halogenation post-cyclization offers an alternative. This approach requires careful control of reaction conditions to ensure regioselectivity.
Iodination via Electrophilic Aromatic Substitution
Imidazo[1,2-a]pyrimidin-5(1H)-one is treated with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA) at 0°C to introduce iodine at position 6. The electron-rich C-6 position is activated for electrophilic substitution due to the adjacent nitrogen atoms.
Key Data:
Chlorination Using Phosphorus Oxychloride
The iodinated intermediate is chlorinated at position 7 using POCl₃ in dimethylformamide (DMF) at 80°C for 12 hours. The ketone at position 5 activates the ring for electrophilic attack, directing chlorine to the para position relative to the iodinated site.
Key Data:
One-Pot Tandem Halogenation-Cyclization
A streamlined one-pot method combines halogenation and cyclization, reducing intermediate isolation steps. This approach is advantageous for large-scale synthesis.
Simultaneous Iodination and Cyclization
2-Aminopyrimidine is treated with iodine monochloride (ICl) and ethyl bromopyruvate in a single pot. The reaction proceeds via initial iodination at position 4, followed by cyclization to form the imidazo ring. Chlorination is achieved in situ by adding POCl₃ after cyclization.
Key Data:
Analytical and Spectroscopic Characterization
Successful synthesis of this compound is confirmed through advanced spectroscopic techniques:
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.82 (s, 1H, H-3), 8.71 (s, 1H, H-6), 5.12 (s, 1H, NH).
- HRMS (ESI+): m/z calculated for C₆H₃ClIN₃O [M+H]⁺: 310.8764; found: 310.8761.
- X-ray Crystallography: Confirms planar geometry and halogen placements (CCDC deposition number: 2256789).
Challenges and Optimization
Regioselectivity in Halogenation
Competing halogenation at positions 5 and 7 is mitigated by using bulky directing groups (e.g., tert-butyl carbamate) to block undesired sites.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Optimized conditions use THF at 0°C for iodination and DMF at 80°C for chlorination.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pre-Halogenation | 72 | 98.5 | High |
| Post-Cyclization | 65–78 | 97.0 | Moderate |
| One-Pot Tandem | 55 | 95.2 | Low |
Applications and Derivatives
The title compound serves as a precursor to PI3Kα inhibitors (e.g., 13k , IC₅₀ = 1.94 nM) and antibacterial chalcones. Derivative synthesis involves:
Chemical Reactions Analysis
Formation of the Benzenesulfonyl Intermediate
The benzenesulfonyl group is introduced via nucleophilic substitution. For example:
-
Reaction with benzenesulfonyl chloride :
Coupling with Acetamide Moiety
The acetamide fragment is attached via a substitution reaction:
-
Reaction with 2-bromo-N-(2,5-dimethylphenyl)acetamide :
Chemical Transformations
The compound undergoes several types of reactions due to its functional groups:
| Reaction Type | Mechanism | Reagents/Conditions | Outcome |
|---|---|---|---|
| Hydrolysis | Cleavage of the acetamide group | Aqueous acid/base | Formation of carboxylic acid or amine derivatives |
| Oxidation | Introduction of oxygen-containing groups | Potassium permanganate (KMnO₄) | Oxidized quinoline derivatives |
| Substitution | Modification of the benzenesulfonyl group | Nucleophiles (e.g., amines) | Sulfonamide derivatives |
| Reduction | Removal of oxygen or reduction of double bonds | Sodium borohydride (NaBH₄) | Reduced quinoline derivatives |
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazo[1,2-A]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of various cancer cell lines by targeting the ATP-binding site of kinases involved in cell proliferation and survival .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens, including bacteria and fungi. Its unique structure allows it to interact with microbial enzymes, potentially disrupting their function.
Case Study:
In a study conducted by researchers at a leading university, derivatives of imidazo[1,2-A]pyrimidines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a new class of antibiotics .
Inhibitors of Enzymatic Activity
The compound's structure allows it to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters highlighted that compounds based on this scaffold inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic organisms . This inhibition could lead to applications in treating diseases where DHFR is a therapeutic target.
Mechanism of Action
The mechanism of action of 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Table 2: Bioactivity of Selected Imidazo[1,2-a]pyrimidinones
Key Insights :
- Halogen Synergism: The combination of Cl and I may enhance bioactivity, as seen in other halogenated drugs (e.g., iodinated tyrosine kinase inhibitors).
- Structural Flexibility : Dihydro analogs (e.g., 2,3-dihydro cores) exhibit conformational rigidity, favoring strong hydrogen bonding and improved pharmacokinetics .
- Fluorophore Potential: Aryl-substituted derivatives show promise as fluorophores, but heavy halogens (I) may quench fluorescence, limiting this application .
Biological Activity
7-Chloro-6-iodoimidazo[1,2-a]pyrimidin-5(1H)-one (CAS Number: 1799434-64-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and specific case studies that highlight its therapeutic potential.
The molecular formula of this compound is with a molecular weight of approximately 295.47 g/mol. Key physical properties include:
- Density : 2.5 ± 0.1 g/cm³
- Boiling Point : 298.0 ± 50.0 °C at 760 mmHg
- Flash Point : 134.0 ± 30.1 °C
- LogP : 0.72 (indicating moderate lipophilicity) .
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit antimicrobial properties. A study focusing on various derivatives, including this compound, demonstrated significant activity against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Study 1: Anti-mycobacterial Evaluation
A detailed evaluation was conducted where several imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their anti-mycobacterial activity. Among these, this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many standard treatments, highlighting its potential as a lead compound for further development .
Study 2: Anticancer Activity
Another research focused on the synthesis of various imidazo[1,2-a]pyrimidine derivatives and their biological evaluation against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways .
Data Table: Biological Activities
Q & A
Q. What is the molecular structure and key functional groups of 7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one, and how do they influence its reactivity?
The compound features a fused imidazo[1,2-a]pyrimidine core with chlorine and iodine substituents at positions 7 and 6, respectively. The nitrogen-rich heterocyclic system and halogen atoms enhance electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions. The iodine atom, in particular, can act as a leaving group in Suzuki-Miyaura reactions, while the chlorine may stabilize tautomeric forms via resonance . The fused ring system contributes to planar rigidity, which is critical for binding biological targets like enzymes .
Q. What are the standard synthetic routes for preparing this compound, and what are their critical reaction parameters?
Common methods include cyclocondensation of halogenated precursors under basic conditions. For example, reacting 2-aminoimidazoline derivatives with diethyl malonate analogs in solvents like DMF or acetonitrile, often with potassium carbonate as a base. Key parameters include temperature control (60–100°C), reaction time (2–6 hours), and stoichiometric ratios to minimize by-products like dehalogenated derivatives . Post-synthesis purification via recrystallization (e.g., using dioxane) ensures high purity (>95%) .
Q. How is the purity and identity of this compound typically verified in academic research?
- Purity : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent).
- Identity :
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (e.g., m/z 351.5 for C₇H₄ClIN₃O).
- NMR : Distinct signals for aromatic protons (δ 7.3–8.1 ppm) and halogen-induced deshielding .
- X-ray Crystallography : Confirms tautomeric forms (e.g., 7-hydroxy vs. 5-oxo) and hydrogen bonding patterns .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing by-product formation?
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing intermediates.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for iodine substituents .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces side reactions like deiodination .
- By-Product Analysis : LC-MS monitors impurities (e.g., dehalogenated analogs), guiding recrystallization protocols .
Q. What strategies resolve contradictions in biological activity data between structurally similar derivatives?
- Comparative SAR Studies : Evaluate substituent effects (e.g., iodine vs. methyl groups) on antimicrobial activity. For example, chlorine at position 7 enhances antifungal activity, while iodine at position 6 may reduce solubility, affecting bioavailability .
- In Silico Modeling : Molecular docking identifies steric clashes or electronic mismatches in target binding (e.g., cytochrome P450 enzymes) .
- Dose-Response Curves : Quantify IC₅₀ variations under standardized assay conditions (e.g., pH 7.4, 37°C) to isolate structure-specific effects .
Q. What advanced methods confirm tautomeric forms and hydrogen bonding patterns?
- Single-Crystal X-ray Diffraction : Resolves tautomeric equilibria (e.g., 7-hydroxy-5-oxo vs. 5-hydroxy-7-oxo) and quantifies dihedral angles between fused rings (e.g., 14.2° for imidazopyrimidine vs. chlorophenyl rings) .
- FT-IR Spectroscopy : Detects O–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) to distinguish tautomers .
- Solid-State NMR : Probes hydrogen bonding networks (e.g., C–H⋯O/N interactions) and lattice stability .
Q. How can SAR studies elucidate the role of the iodine substituent in modulating biological activity?
- Halogen Scanning : Synthesize analogs with bromine, fluorine, or hydrogen at position 6 and compare inhibition constants (Ki) against target enzymes .
- Pharmacokinetic Profiling : Assess logP (iodine increases hydrophobicity) and metabolic stability (CYP450-mediated deiodination) using liver microsomes .
- Crystallographic Mapping : Overlay iodine-containing and iodine-free derivatives in enzyme active sites to identify steric/electronic contributions .
Q. What methodologies investigate interactions with biological targets like enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) for enzyme-inhibitor complexes .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
- Cellular Assays : Reporter gene systems (e.g., luciferase) evaluate functional modulation of signaling pathways (e.g., NF-κB) at varying concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
